![molecular formula C21H20N2O4S2 B2361108 2-[2-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-氧代乙基]硫烷基-5,6-二甲基-3-丙-2-烯基噻吩并[2,3-d]嘧啶-4-酮 CAS No. 690644-88-3](/img/structure/B2361108.png)

2-[2-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-氧代乙基]硫烷基-5,6-二甲基-3-丙-2-烯基噻吩并[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

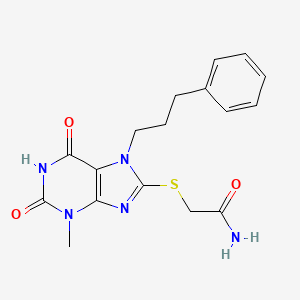

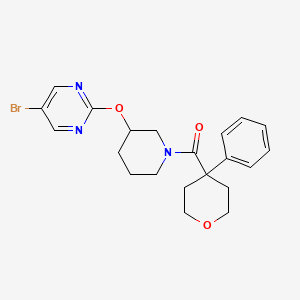

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a sulfanyl group, and a thieno[2,3-d]pyrimidin-4-one group . These groups suggest that the compound might have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The 2,3-dihydro-1,4-benzodioxin-6-yl group, for example, is a type of oxygen-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the sulfanyl group might be susceptible to oxidation, and the thieno[2,3-d]pyrimidin-4-one group might undergo reactions typical of other pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the specific functional groups present, and the overall charge distribution would all play a role .科学研究应用

Antibacterial Properties

Research has shown that this molecule exhibits antibacterial activity. Specifically:

- Against Bacillus subtilis, it inhibits bacterial biofilm growth by approximately 60.04% .

- It also demonstrates moderate to weak inhibition against Escherichia coli .

Enzyme Inhibition

The compound has been investigated for its effects on enzymes:

Synthetic Chemistry

The synthesis of this compound involves interesting reactions, such as the substitution of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides. These synthetic pathways contribute to the broader field of organic chemistry .

Structure-Activity Relationship (SAR) Studies

Understanding how different structural modifications impact its biological properties is crucial. SAR studies can guide further optimization for specific therapeutic applications.

未来方向

作用机制

Target of Action

Similar compounds that combine sulfonamide and benzodioxane fragments have been reported to exhibit bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Mode of Action

It’s worth noting that similar compounds have shown inhibition properties against carbonic anhydrase , which is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in isolation.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit cholinestrases and lipoxygenase enzymes , which play crucial roles in neurotransmission and inflammation respectively.

Result of Action

The compound has been reported to exhibit antibacterial activity, with significant bacterial biofilm growth inhibition against Bacillus subtilis and Escherichia coli . This suggests that the compound could potentially be used as an antibacterial agent.

属性

IUPAC Name |

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-4-7-23-20(25)18-12(2)13(3)29-19(18)22-21(23)28-11-15(24)14-5-6-16-17(10-14)27-9-8-26-16/h4-6,10H,1,7-9,11H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTMKCWIFRRDIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCCO4)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2361026.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate](/img/structure/B2361032.png)

![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)

![2-Methyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B2361037.png)

![2,5-Dichloro-4-[[(1S)-2,2-dimethylcyclopropyl]methoxy]pyridine](/img/structure/B2361042.png)

![3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2361046.png)

![N-(2,5-dimethylphenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2361048.png)